Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a fluorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluoro-3-(trifluoromethyl)benzoate followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
Comparison: Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability compared to similar compounds .
Properties
Molecular Formula |
C9H7F4NO2 |
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Molecular Weight |
237.15 g/mol |
IUPAC Name |
methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(14)3-6(7(5)10)9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
XVOYVPCMRKXJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)C(F)(F)F)F |
Origin of Product |
United States |
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